molecular formula C5H9N3S B3381775 4-Propyl-4H-1,2,4-triazole-3-thiol CAS No. 27105-99-3

4-Propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3381775
CAS No.: 27105-99-3
M. Wt: 143.21 g/mol
InChI Key: CCHHCDJJRLONST-UHFFFAOYSA-N
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Description

4-Propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring substituted with a propyl group and a thiol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiol group imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of propyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the triazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the synthesis. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Propyl-4H-1,2,4-triazole-3-thiol serves as a versatile building block for the construction of more complex molecules

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

Industry

In the materials science field, this compound is used in the development of corrosion inhibitors and metal chelators. Its ability to form stable complexes with metal ions makes it useful in protecting metal surfaces from corrosion.

Mechanism of Action

The biological activity of 4-Propyl-4H-1,2,4-triazole-3-thiol is primarily attributed to its thiol group, which can form covalent bonds with thiol-reactive sites in proteins. This interaction can inhibit the function of enzymes by modifying cysteine residues, leading to altered cellular processes. The triazole ring may also contribute to the compound’s ability to interact with nucleic acids and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-4H-1,2,4-triazole-3-thiol
  • 5-Isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
  • 4-Amino-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to its analogs, 4-Propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific propyl substitution, which can influence its lipophilicity and reactivity. This makes it particularly suitable for applications where hydrophobic interactions are crucial, such as in the design of lipophilic drugs or materials.

Properties

IUPAC Name

4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-2-3-8-4-6-7-5(8)9/h4H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHHCDJJRLONST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244957
Record name 2,4-Dihydro-4-propyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27105-99-3
Record name 2,4-Dihydro-4-propyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27105-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-propyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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